(2R)-3-amino-2-(hydroxymethyl)propanoic acid hydrochloride
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Overview
Description
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is a chiral amino acid derivative. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, biochemistry, and industrial processes. Its unique structure, featuring both an amino group and a hydroxymethyl group, allows it to participate in a variety of chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method involves the asymmetric hydrogenation of a suitable precursor, such as an α-keto acid, in the presence of a chiral catalyst. This reaction is usually carried out under mild conditions, with hydrogen gas and a solvent like ethanol or methanol .
Industrial Production Methods
On an industrial scale, the production of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride can be achieved through fermentation processes using genetically engineered microorganisms. These microorganisms are designed to overproduce the desired amino acid, which is then extracted and purified .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride can undergo a variety of chemical reactions, including:
Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: 3-Amino-2-(carboxymethyl)propanoic acid.
Reduction: 3-Amino-2-(hydroxymethyl)propylamine.
Substitution: Various substituted amino acids depending on the substituent used.
Scientific Research Applications
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of biodegradable polymers and other materials.
Mechanism of Action
The mechanism of action of (S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride involves its interaction with specific enzymes and receptors in biological systems. It can act as a substrate for enzymes involved in amino acid metabolism, leading to the production of various metabolites. These metabolites can then participate in further biochemical pathways, exerting their effects on cellular functions .
Comparison with Similar Compounds
Similar Compounds
®-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride: The enantiomer of the compound, with different stereochemistry.
3-Amino-2-(hydroxymethyl)propanoic acid: The non-chlorinated version of the compound.
2-Amino-3-(hydroxymethyl)propanoic acid: A structural isomer with the amino and hydroxymethyl groups in different positions.
Uniqueness
(S)-3-Amino-2-(hydroxymethyl)propanoic acid hydrochloride is unique due to its specific stereochemistry, which can significantly influence its biological activity and interactions with enzymes and receptors. This makes it a valuable compound for studying stereochemistry-dependent biochemical processes and for developing chiral drugs .
Properties
IUPAC Name |
2-(aminomethyl)-3-hydroxypropanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO3.ClH/c5-1-3(2-6)4(7)8;/h3,6H,1-2,5H2,(H,7,8);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQITWXCRNNDVQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.58 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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